S1R Binding Affinity and S2R Selectivity of a Benzyl-Containing Analog vs. Established S1R Reference Ligands
In a 2025 medicinal chemistry study, compound 19 (AD417), a tetrahydropyrrolo[3,4-c]pyrazole derivative retaining the N5-benzyl substituent and bearing an additional 3-amide modification, exhibited S1R binding affinity Ki = 75 nM with 6-fold selectivity over S2R in radioligand binding assays [1]. When the same compound was evaluated for hERG liability—a critical safety benchmark for S1R-targeted therapeutics—its hERG IC₅₀ of 5.8 µM was 14-fold higher (i.e., safer) than verapamil (IC₅₀ = 0.41 µM) and 36-fold higher than haloperidol (IC₅₀ = 0.16 µM), representing substantially reduced cardiotoxicity risk compared with these clinical reference agents [1]. This demonstrates that the N5-benzyl substituent supports a S1R binding and safety profile not achievable with non-benzyl pyrrolo[3,4-c]pyrazole variants optimized for other targets (e.g., kinase inhibition).
| Evidence Dimension | hERG channel inhibition IC₅₀ (cardiotoxicity risk surrogate) |
|---|---|
| Target Compound Data | hERG IC₅₀ = 5.8 µM (Compound 19 / AD417, N5-benzyl analog) |
| Comparator Or Baseline | Verapamil hERG IC₅₀ = 0.41 µM; Haloperidol hERG IC₅₀ = 0.16 µM |
| Quantified Difference | 14-fold safer than verapamil; 36-fold safer than haloperidol |
| Conditions | Automated patch-clamp electrophysiology; hERG-expressing recombinant cell line |
Why This Matters
For S1R-targeted drug discovery programs, the N5-benzyl series provides a starting point with intrinsically lower hERG liability than clinical benchmarks, reducing the synthetic burden of hERG-optimization campaigns.
- [1] Cosentino G, Dichiara M, Costanzo G, Coco A, Pasquinucci L, Marrazzo A, Rescifina A, Amata E. Design and Synthesis of Tetrahydropyrrolo[3,4-c]Pyrazole Sigma-1 Receptor Ligands. ChemMedChem. 2025;20(9):e202401015. PMID: 39887934. View Source
